1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-chlorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with aromatic aldehydes under basic conditions, such as using potassium hydroxide in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to achieve good yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Claisen–Schmidt condensation reaction mentioned above can be scaled up for industrial purposes, considering the reaction conditions are mild and the yields are satisfactory.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, inhibiting their activity or altering their function. For example, it may act as a procaspase activator, promoting apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- **1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- **1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
- **1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Uniqueness: 1-(4-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKIFZJBJKSAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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